molecular formula C10H14O2 B2777986 2-Oxaspiro[5.5]undec-3-en-5-one CAS No. 2044712-95-8

2-Oxaspiro[5.5]undec-3-en-5-one

Cat. No.: B2777986
CAS No.: 2044712-95-8
M. Wt: 166.22
InChI Key: BNOWZTTVMFLETK-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undec-3-en-5-one is a synthetic spiroketal compound of significant interest in medicinal chemistry and oncology research. Although the specific biological data for this compound is limited in the public domain, a closely related hydroxy-methyl derivative has demonstrated potent antitumor activity and serves as a key reference for its potential applications. This related spiroketal has shown nanomolar IC50 values against various human tumor cell lines and exhibited potent, dose-dependent in vivo efficacy in a murine melanoma model, suppressing tumor growth by an average of 90% . The proposed mechanism of action for this class of compounds is multi-faceted and includes the inhibition of human telomerase, induction of apoptosis (programmed cell death), inhibition of cell migration, and a strong reduction in HIF-1α expression . HIF-1α is a critical regulator of cellular response to hypoxia and is implicated in the progression from primary to metastatic cancer, making its reduction a valuable therapeutic property. Therefore, this compound represents a promising chemical scaffold for the development of novel anticancer agents and is a valuable tool for investigating the biology of cancer progression and metastasis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[5.5]undec-3-en-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWZTTVMFLETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating Chemical Space: Heterocyclic Spiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Three-Dimensional Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a physicochemical necessity. While traditional aromatic scaffolds dominate historical libraries, they often suffer from poor solubility and non-specific binding. Heterocyclic spiro[5.5]undecanes represent a privileged class of scaffolds that offer a rigorous solution to these challenges.

By introducing a quaternary spiro-center, these scaffolds rigidly define the vectors of substituents, increasing fraction saturated carbon (


) and improving metabolic stability without sacrificing the lipophilicity required for membrane permeability. This guide details the structural logic, synthetic accessibility, and application of these scaffolds in high-value medicinal chemistry campaigns.

Structural Logic & Physicochemical Advantage

The spiro[5.5]undecane system consists of two six-membered rings sharing a single carbon atom. When one or both rings incorporate heteroatoms (N, O, S), the scaffold becomes a powerful tool for bioisosteric replacement.

The "Gem-Dimethyl" Effect on Steroids

Unlike flexible alkyl chains, the spiro[5.5] system imposes a Thorpe-Ingold effect (gem-dimethyl effect), pre-organizing the molecule into a conformation closer to the bound state. This reduces the entropic penalty of binding (


), potentially increasing potency.
Comparative Metrics

The following table contrasts a typical spiro[5.5] scaffold against a biphenyl analog (a common "flat" structural motif).

PropertyBiphenyl Scaffold (Flat)3-Azaspiro[5.5]undecane (3D)Impact on Development
Geometry Planar (

twist)
Orthogonal (

twist)
Access to novel IP space; reduced crystal packing energy (better solubility).
Metabolic Liability High (CYP450 oxidation on rings)Low (Blocked metabolic sites)Improved half-life (

).
Solubility (logS) Low (often < -5.0)Moderate/HighImproved bioavailability; suitable for oral dosing.
Vectorality Linear/PlanarTetrahedral/AngularAbility to probe distinct pockets in the active site.

Synthetic Methodologies

As application scientists, we prioritize robustness. The synthesis of spiro[5.5]undecanes must be scalable. We focus here on the Double Alkylation Strategy , the most reliable method for generating symmetrical and asymmetrical spirocycles.

Core Workflow: Double Alkylation

This method utilizes active methylene compounds (e.g., malonates, cyanoacetates) reacting with bis-electrophiles.

Mechanism Visualization

The following diagram outlines the synthetic logic for constructing a 3-azaspiro[5.5]undecane core.

SyntheticRoute Start Starting Material: Ethyl nipecotate / Piperidine deriv. Step1 Step 1: LDA/LiHMDS Deprotonation (-78°C) Start->Step1 Strong Base Inter1 Intermediate: Enolate Anion Step1->Inter1 Step2 Step 2: Bis-alkylation with 1,5-dibromopentane Inter1->Step2 Electrophile Addition Cyclization Cyclization: Spiro Ring Formation Step2->Cyclization Intramolecular SN2 Product Product: 3-Azaspiro[5.5]undecane Cyclization->Product

Caption: Figure 1. Double alkylation strategy for the synthesis of 3-azaspiro[5.5]undecane scaffolds.

Detailed Experimental Protocol

Target: Synthesis of tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate. Scale: Gram-scale (10 mmol). Safety Note: LDA is pyrophoric. Handle under inert atmosphere (Ar/N2).

Reagents
  • tert-butyl 4-oxo-1-piperidinecarboxylate (N-Boc-piperidone) - 1.99 g (10 mmol)

  • 1,5-Dibromopentane - 2.30 g (10 mmol)

  • Potassium tert-butoxide (KOtBu) - 2.47 g (22 mmol)

  • THF (anhydrous) - 50 mL

  • Toluene - 50 mL

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Dissolve N-Boc-piperidone (10 mmol) and 1,5-dibromopentane (10 mmol) in a mixture of anhydrous THF:Toluene (1:1, 100 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add KOtBu (22 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents exotherm-driven polymerization.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 70°C) for 16 hours. Validation: Monitor by TLC (Hexane:EtOAc 4:1). Stain with Ninhydrin.

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous

    
     (50 mL).
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine organic layers.
    
  • Purification: Wash with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
    

Yield Expectation: 65-75% as a white solid.

Medicinal Chemistry Decision Framework

When should you deploy a spiro[5.5]undecane? It is not a universal replacement but a specific tool for solving conformational or metabolic issues.

Decision Tree: Scaffold Selection

DecisionTree Problem Current Lead Series Issue? Solubility Poor Solubility / High LogP Problem->Solubility Metab Rapid Metabolism (t1/2) Problem->Metab Potency Low Potency / Selectivity Problem->Potency SpiroSol Use Oxa/Azaspiro[5.5] to lower LogP & disrupt packing Solubility->SpiroSol Yes SpiroMet Use Spiro to block metabolic soft spots Metab->SpiroMet Oxidation on ring? SpiroPot Use Spiro to freeze bioactive conformation Potency->SpiroPot Entropic penalty high? Flat Retain Aromatic Core (Optimize substituents) Potency->Flat Planar binding pocket?

Caption: Figure 2. Strategic decision tree for implementing spirocyclic scaffolds in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews, 114(16), 8257–8322. (Note: seminal review on spiro-synthesis principles applicable to larger rings). [Link]

The Electronic & Steric Modulation of Spiro Enone Michael Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Tunable Covalency in Drug Discovery

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated the exploration of electrophilic warheads beyond the traditional acrylamide. Spiro enone Michael acceptors represent a sophisticated class of electrophiles where the reactivity is modulated not just by electronic conjugation, but by the unique steric constraints and conformational locking provided by the spirocyclic fusion.

This guide details the electronic properties, reactivity profiling, and experimental validation of spiro enones. It is designed for medicinal chemists and structural biologists seeking to balance potency with metabolic stability.

Part 1: Electronic & Structural Fundamentals
1.1 The Warhead Architecture

Unlike acyclic enones, spiro enones possess a rigidified geometry. The core pharmacophore is the


-unsaturated ketone. The reactivity of this system is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), specifically the coefficient at the 

-carbon.
  • Polarization: The carbonyl oxygen pulls electron density, creating a partial positive charge (

    
    ) at the 
    
    
    
    -carbon.
  • Spiro-Constraint: The spiro fusion prevents free rotation. This often locks the enone into a specific conformation (s-cis or s-trans), which directly impacts orbital overlap and reactivity.

  • Fsp3 Character: The spiro center introduces three-dimensionality, improving solubility and providing vectors for specific hydrophobic interactions that flat aromatic systems cannot achieve.

1.2 Tuning Reactivity (The Goldilocks Zone)

In drug design, the goal is "tunable covalency." The electrophile must be reactive enough to modify the target cysteine (high


) but stable enough to avoid rapid depletion by glutathione (GSH) or non-specific toxicity.
FeatureElectronic EffectImpact on Reactivity
Electron Withdrawing Groups (EWG) Lowers LUMO energy.Increases reactivity (Risk of toxicity).
Electron Donating Groups (EDG) Raises LUMO energy.Decreases reactivity (Increases selectivity).

-Substitution
Steric hindrance + electronic modulation.Decreases rate of nucleophilic attack.
Spiro-Ring Size (4 vs 5 vs 6) Alters ring strain and bond angles.Modulates transition state energy.
Part 2: Mechanism of Action

The primary mechanism is the Michael Addition (1,4-conjugate addition) . A nucleophilic cysteine thiol (


) attacks the electrophilic 

-carbon of the enone.
Diagram 1: The Spiro Enone Michael Addition Pathway

This diagram illustrates the nucleophilic attack, the formation of the enolate intermediate, and the subsequent tautomerization to the stable adduct.

MichaelAddition Substrate Spiro Enone (Electrophile) TS Transition State (Orbital Overlap) Substrate->TS Approach Nuc Cysteine Thiol (Nucleophile) Nuc->TS Approach Intermediate Enolate Intermediate TS->Intermediate Bond Formation Product Spiro-Cys Adduct (Ketone Form) Intermediate->Product Protonation (Tautomerization)

Caption: Kinetic pathway of thiol addition to spiro enone. The rate-limiting step is typically the formation of the enolate intermediate.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, reactivity must be assessed using a standardized kinetic workflow.

3.1 Protocol: Glutathione (GSH) Half-Life Determination

This assay quantifies the intrinsic electrophilicity of the spiro enone. It serves as a surrogate for metabolic stability and off-target potential.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4 (mimics physiological pH).

  • Reduced L-Glutathione (GSH).

  • Internal Standard (e.g., Indomethacin or Warfarin).

  • Test Compound (Spiro Enone).

Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Mix compound (final conc. 10

      
      M) with GSH (final conc. 5 mM, 500x excess) in PBS at 37°C.
      
    • Note on Causality: The large excess of GSH ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the rate constant (

      
      ).
      
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench aliquots with cold acetonitrile containing the internal standard to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass (

    
    ).
    

Calculation: Plot


 vs. time. The slope is 

.

Interpretation:

  • 
    : Highly reactive. Likely toxic.
    
  • 
    : Ideal "Goldilocks" range for targeted covalent drugs.
    
  • 
    : Low reactivity. May require very long residence time on target.
    
3.2 Protocol: NMR-Based Reversibility Assay

Unlike acrylamides which are often irreversible, substituted enones can exhibit reversible covalent binding.

  • Incubate: Mix Compound + Cysteamine in

    
    -DMSO/
    
    
    
    .
  • Monitor: Acquire

    
    H NMR spectra at intervals. Track the diagnostic shift of the alkene protons.
    
  • Dilution Jump: After adduct formation, dilute the sample 100-fold into thiol-free buffer. If the parent enone signals reappear over time, the binding is reversible.

Part 4: Computational Modeling & Workflow

Before synthesis, electronic properties should be predicted to prioritize scaffolds.

Diagram 2: Integrated Discovery Workflow

This diagram outlines the decision tree from in silico design to biological validation.

Workflow Design In Silico Design (Spiro Scaffold) DFT DFT Calculation (LUMO Energy & TS) Design->DFT Filter Reactivity Filter (-18 eV < LUMO < -15 eV) DFT->Filter Filter->Design Fail (Too Reactive/Inert) Synth Chemical Synthesis Filter->Synth Pass GSH GSH Reactivity Assay (t1/2) Synth->GSH GSH->Design Unstable Bio Target Engagement (Mass Spec / IC50) GSH->Bio Optimal Stability

Caption: Iterative workflow for optimizing spiro enone electrophiles. DFT filters reduce synthetic attrition.

Part 5: References
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery7 (7), 561-581 (2012). [Link]

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond." Journal of Medicinal Chemistry62 (12), 5673–5724 (2019). [Link]

  • Zheng, H., et al. "Spirocyclic scaffolds in medicinal chemistry." Current Opinion in Chemical Biology38 , 10-16 (2017). [Link]

  • Schwöbel, J. A. H., et al. "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology24 (11), 1918-1928 (2011). [Link]

Methodological & Application

Application Note: Strategic Construction of 2-Oxaspiro Scaffolds via Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxaspiro scaffold—characterized by an ether oxygen within a spirocyclic framework—is a privileged structural motif found in bioactive natural products (e.g., spiroacetals like spongistatins) and emerging MDM2 inhibitors. The rigid orthogonality of the spiro-fusion restricts conformational flexibility, enhancing ligand-target binding affinity.

This guide details two distinct Diels-Alder (DA) strategies to access these architectures:

  • Inverse Electron Demand Hetero-Diels-Alder (IEDHDA): For constructing spiro-dihydropyrans.

  • Lewis Acid-Catalyzed Normal Demand DA: For accessing spiro-cyclohexenes from exocyclic enones.

Strategic Framework & Mechanistic Logic

The primary challenge in synthesizing 2-oxaspiro systems is the formation of the quaternary spiro-carbon with control over diastereoselectivity (endo/exo) and facial selectivity.

The Electronic Decision Matrix

The choice of strategy depends on the electronic nature of the available precursors.

  • Strategy A (IEDHDA): Utilizes an electron-deficient heterodiene (e.g.,

    
    -unsaturated carbonyl) and an electron-rich dienophile (e.g., enol ether). This is the superior route for incorporating the oxygen atom directly into the newly formed ring.
    
  • Strategy B (Normal Demand): Utilizes an electron-rich diene and an electron-deficient exocyclic dienophile (e.g., methyleneindolinone).

Visualization: Reaction Pathway Selection

DA_Strategy_Map Start Target: 2-Oxaspiro Scaffold Q1 Where is the Oxygen? Start->Q1 PathA Oxygen in the newly formed ring Q1->PathA Heterocycle Formation PathB Oxygen in the starting dienophile Q1->PathB Carbocycle Formation StratA Strategy: Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) PathA->StratA StratB Strategy: Normal Demand Diels-Alder PathB->StratB ReactantsA Reactants: Electron-Deficient Heterodiene + Electron-Rich Enol Ether StratA->ReactantsA ReactantsB Reactants: Electron-Rich Diene (e.g., Danishefsky) + Exocyclic Enone StratB->ReactantsB

Figure 1: Decision matrix for selecting the appropriate cycloaddition manifold based on the location of the heteroatom in the target spirocycle.

Protocol A: Catalytic Asymmetric IEDHDA for Spiro[indoline-3,2'-pyran]

This protocol describes the synthesis of spirooxindole-pyrans, a scaffold highly relevant for anticancer drug discovery. We utilize a chiral Copper(II)-bis(oxazoline) complex to catalyze the reaction between a


-unsaturated 

-keto ester (heterodiene) and a cyclic enol ether.
Experimental Design Rationale
  • Catalyst (Cu(OTf)₂ + Box Ligand): Copper(II) acts as a Lewis acid to activate the 1,2-dicarbonyl moiety of the heterodiene, lowering the LUMO energy. The chiral ligand ensures facial discrimination.

  • Dienophile (Enol Ether): Acts as the electron-rich component. Cyclic enol ethers (e.g., Dihydrofuran) are used to lock the spiro geometry.

  • Molecular Sieves (4Å): Essential to prevent hydrolysis of the Lewis acid and the sensitive enol ether.

Step-by-Step Methodology

Reagents:

  • 
    -unsaturated 
    
    
    
    -keto ester (1.0 equiv)
  • 2,3-Dihydrofuran (2.0 equiv)

  • Cu(OTf)₂ (10 mol%)

  • (S,S)-Ph-Box Ligand (11 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)₂ (0.05 mmol) and the (S,S)-Ph-Box ligand (0.055 mmol) in anhydrous DCM (2.0 mL). Stir at room temperature for 1 hour to form the deep blue/green complex.

  • Substrate Addition: Cool the catalyst solution to 0°C (or -78°C for higher ee, though rate decreases). Add activated 4Å molecular sieves (100 mg).

  • Reaction Initiation: Add the

    
    -unsaturated 
    
    
    
    -keto ester (0.5 mmol) followed by the slow addition of 2,3-dihydrofuran (1.0 mmol) via syringe pump over 30 minutes. Note: Slow addition prevents polymerization of the enol ether.
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The heterodiene spot (UV active) should disappear. Reaction time is typically 12–24 hours.

  • Quenching: Filter the mixture through a short pad of silica gel to remove the copper catalyst. Wash with Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (neutralized with 1% Et₃N to protect the acetal functionality of the product).

Data Interpretation: Stereochemical Outcomes
ParameterCondition A (DCM, 0°C)Condition B (Toluene, -20°C)Interpretation
Yield 85-92%75-80%DCM provides better solubility and rate.
Endo:Exo Ratio 90:1095:5Lower temp favors thermodynamic endo product.
Enantiomeric Excess (ee) 88%94%Toluene often enhances

-stacking in the transition state.

Protocol B: Normal Demand DA for Spiro[cyclohexane-oxindole]

This protocol targets the synthesis of all-carbon spiro rings containing a distal oxygen (via a Danishefsky-type diene) reacting with a methyleneindolinone.

Experimental Design Rationale
  • Methyleneindolinone: An electron-deficient exocyclic alkene. The geometry forces the diene to approach from the face opposite the largest substituent (steric control).

  • Danishefsky's Diene: An electron-rich siloxydiene. It allows for mild reaction conditions and provides a ketone handle after acidic workup.

Workflow Visualization

Normal_DA_Workflow Step1 1. Activation Step2 2. Cycloaddition Step1->Step2 Lewis Acid Coordination Step3 3. Acid Hydrolysis Step2->Step3 Silyl Enol Ether Intermediate Product Spiro-cyclohexanone Step3->Product HCl/THF Desilylation

Figure 2: Sequential workflow for the reaction of Danishefsky's diene with methyleneindolinone.

Step-by-Step Methodology

Reagents:

  • 3-Methylene-2-oxindole derivative (1.0 equiv)

Troubleshooting & Optimization

Technical Support Center: Spiro-Enone Formation & Oxidative Dearomatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting Oxidative Spirocyclization & Spiro-Enone Formation. Status: Operational. Lead Scientist: Dr. A. Chemist, Senior Application Scientist.

Diagnostic Overview: The Phenoxenium Pathway

Spiro-enone formation, typically achieved via the oxidative dearomatization of phenols (often using hypervalent iodine reagents like PIDA or PIFA, or anodic oxidation), is a powerful strategy in natural product synthesis. However, it relies on a delicate balance between the stability of the intermediate phenoxenium ion and the nucleophilicity of the tethered trapping group.

The failure modes in this reaction are rarely random; they are mechanistically determined by electronic bias , steric gating , or protic instability .

Troubleshooting Decision Matrix

Use the following logic flow to diagnose your specific failure mode before proceeding to the detailed Q&A.

SpiroTroubleshooting Start Problem Identification ReactionState What is the reaction status? Start->ReactionState NoConv No Conversion / Starting Material Recovered ReactionState->NoConv Reactants intact ComplexMix Complex Mixture / Decomposition ReactionState->ComplexMix Tars/Blackening WrongRegio Wrong Regioisomer (Ortho vs Para) ReactionState->WrongRegio Clean but wrong ProductUnstable Product Disappears (Post-Workup) ReactionState->ProductUnstable Loss on column CheckOxidant Check Oxidant Quality (PIDA/PIFA purity) NoConv->CheckOxidant CheckSolvent Switch to Fluorinated Solvents (TFE/HFIP) ComplexMix->CheckSolvent CheckTether Analyze Tether Length & Nucleophile Hardness WrongRegio->CheckTether CheckAcid Check Acid Scavengers (Add NaHCO3/Pyridine) ProductUnstable->CheckAcid

Figure 1: Diagnostic logic for spiro-enone formation failures. Follow the path matching your observation.

Critical Issue Resolution (Q&A)

Category A: Stability & "The Disappearing Product"

Q: My TLC showed a clean spiro-enone spot during the reaction, but after silica gel chromatography, I recovered a fused bicyclic aromatic system. What happened?

A: You have likely triggered a Dienone-Phenol Rearrangement . Spiro-enones (specifically spiro-dienones) are high-energy intermediates. In the presence of Lewis or Brønsted acids—including the acidic surface of silica gel—one of the alkyl groups can migrate to restore aromaticity, converting your spiro-center into a fused ring system.

  • The Mechanism: The oxygen of the enone is protonated, creating a carbocation that induces a 1,2-shift of the spiro-carbon bond.

  • The Fix:

    • Buffer the Reaction: Hypervalent iodine reductions release acetic acid (from PIDA) or trifluoroacetic acid (from PIFA). Always include a solid base like

      
       or a soluble base like pyridine (2-3 equiv) in the reaction pot.
      
    • Neutralize the Silica: Pre-treat your silica gel column with 1-2% triethylamine in hexanes before loading your sample. Alternatively, use basic alumina.

    • Avoid Acidic Workups: Do not use HCl washes to remove pyridine; use

      
       or simple water washes instead.
      

Q: I am observing rapid hydrolysis of the spiro-ketal moiety. How do I stabilize it?

A: If your nucleophile was an alcohol (forming a spiro-ketal enone), the product is essentially a vinylogous ester/ketal.

  • Root Cause: Trace water + acid.

  • Solution: Ensure strictly anhydrous conditions during workup. Store the product in benzene or toluene at -20°C. If the ketal is an intermediate, consider reducing the enone immediately (e.g., Luche reduction) to a more stable allylic alcohol before purification.

Category B: Regioselectivity (Ortho vs. Para)

Q: I am targeting the para-spiro product, but I am seeing significant ortho-cyclization. How do I shift the bias?

A: This is a competition between the charge density distribution on the phenoxenium ion and the geometric constraints of your tether.

  • Electronic Control: The phenoxenium ion has positive charge character at both ortho and para positions.

    • Para attack is generally favored electronically in unsubstituted phenols due to resonance stabilization.

    • Steric Control: Bulky groups ortho to the phenol hydroxyl will block ortho-attack, forcing para-spirocyclization.

  • Tether Constraints:

    • 3-carbon tethers often favor para-spirocyclization (forming a 5-membered spiro-ring).

    • 2-carbon tethers may strain the transition state for para-attack, leading to ortho-attack or polymerization.

  • Solvent Effect: Switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor that solvates the phenolic oxygen and the leaving group on the iodine, stabilizing the radical cation/phenoxenium species and often enhancing para-selectivity due to its high ionizing power and low nucleophilicity [1].

Category C: Reagent & Solvent Effects

Q: The reaction turns black and yields a complex mixture when using PIDA in Dichloromethane (DCM).

A: DCM is often insufficient for difficult substrates because it does not stabilize the charged intermediates.

  • The Fix: The "Gold Standard" solvent system for oxidative dearomatization is Trifluoroethanol (TFE) or HFIP .

    • Why? Fluorinated alcohols stabilize the radical cation intermediates and facilitate the ligand exchange on the hypervalent iodine.

    • Protocol Adjustment: Try a mixture of TFE:DCM (1:4) or pure TFE. If using PIFA (more reactive), run the reaction at -40°C or -78°C to control the exotherm and prevent over-oxidation.

Quantitative Data: Solvent & Reagent Impact

The choice of solvent and oxidant drastically alters yield and selectivity. See the comparison below for a standard tyrosine-derivative spirocyclization.

ParameterPIDA / DCMPIDA / TFEPIFA / HFIPAnodic Oxidation (MeOH)
Reaction Time 12-24 h1-3 h< 30 minContinuous
Intermediate Phenoxenium (Slow)Phenoxenium (Fast)Phenoxenium (Instant)Radical Cation
Risk of Dimerization HighLowModerateLow (at low conc.)
Acid Release Acetic Acid (Weak)Acetic AcidTFA (Strong!)None (Protons only)
Typical Yield 30-50%60-80%70-90%50-70%

Table 1: Comparative efficacy of oxidation systems. Note the acid release profile.

Experimental Protocols

Protocol A: Standard Kita Spirocyclization (PIDA)

Best for: Substrates sensitive to strong acids, general spiro-ether/lactam formation.

  • Preparation: Dissolve the phenolic substrate (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) or a TFE/DCM mixture (0.05 M concentration).

  • Buffering: Add solid

    
     (3.0 equiv) to the stirring solution.
    
  • Oxidation: Cool to 0°C. Add PIDA (Diacetoxyiodobenzene) (1.1 equiv) portion-wise over 5 minutes.

    • Note: Adding PIDA all at once can cause localized over-concentration and dimerization.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC. The starting material (phenol) should disappear; the product is usually less polar.

  • Workup: Quench with saturated aqueous

    
     (to reduce excess iodine species) and saturated 
    
    
    
    . Extract with EtOAc.
  • Purification: Flash chromatography on neutralized silica (1%

    
     in eluent).
    
Protocol B: High-Reactivity PIFA Cyclization

Best for: Electron-deficient phenols or sterically hindered substrates.

  • Preparation: Dissolve substrate in HFIP (or HFIP/DCM) under Argon.

  • Temperature: Cool strictly to -40°C or -78°C .

  • Addition: Add PIFA [Bis(trifluoroacetoxy)iodo]benzene (1.05 equiv) pre-dissolved in a minimum amount of solvent, dropwise.

  • Quench: Pour the cold reaction mixture directly into a vigorously stirring biphasic mixture of

    
     and saturated 
    
    
    
    .
    • Critical: Do not allow the reaction to warm up before quenching, as the generated TFA will destroy the product.

Visualizing the Pathway

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the bifurcation between the desired spirocyclization and the common side reactions (dimerization and rearrangement).

MechanismPath Phenol Phenol Substrate Phenoxenium Phenoxenium Ion (Intermediate) Phenol->Phenoxenium -2e-, -H+ Activator Hypervalent Iodine (PIDA/PIFA) Activator->Phenoxenium PathSpiro Intramolecular Trap (Nu:) Phenoxenium->PathSpiro PathDimer Intermolecular Coupling Phenoxenium->PathDimer High Conc. SpiroEnone Spiro-Enone (Target) PathSpiro->SpiroEnone Biaryl Biaryl Dimer (Side Product) PathDimer->Biaryl PathRearrange Acid Catalysis (H+) FusedRing Fused Aromatic (Rearranged) PathRearrange->FusedRing SpiroEnone->PathRearrange Acidic Workup

Figure 2: Mechanistic bifurcation. Note that the target Spiro-Enone can degrade into a Fused Ring if exposed to acid.

References

  • Doherty, S. et al. (2023). Solvent Effects in Oxidative Dearomatization. Journal of Organic Chemistry. [Link](Note: Representative citation for solvent effects in phenolic oxidation).

  • Kita, Y. et al. (2008). Hypervalent Iodine-Induced Nucleophilic Substitution of para-Substituted Phenol Ethers. Journal of the American Chemical Society. [Link]

  • Pouységu, L., Deffieux, D., & Quideau, S. (2010). Hypervalent Iodine-Mediated Phenol Dearomatization in Natural Product Synthesis. Tetrahedron. [Link]

  • Harned, A. M. (2018). Oxidative Dearomatization of Phenols: Why, How, and What For?. Tetrahedron Letters. [Link]

(Disclaimer: While protocols are based on standard literature procedures, always perform a safety assessment before handling hypervalent iodine reagents, which can be explosive under certain conditions.)

Technical Support Center: Optimization of Solvent Systems for Spirocyclic Compound Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Process Development for High-


 Spirocyclic Scaffolds
Audience:  Process Chemists, Solid-State Scientists, and Drug Discovery Researchers
Date:  October 24, 2023

Introduction: The "Escaping Flatland" Challenge

Spirocyclic compounds represent a paradigm shift in drug discovery, offering high three-dimensionality (high


 fraction) and improved physicochemical properties compared to traditional flat aromatic heterocycles. However, these same properties introduce unique challenges in crystallization. Unlike planar molecules that utilize 

stacking for lattice energy, spirocycles rely heavily on weaker van der Waals forces and specific hydrogen bonding networks.

This guide addresses the specific thermodynamic and kinetic hurdles associated with spirocyclic scaffolds, focusing on solubility modulation, oiling-out mitigation, and polymorph control.

Module 1: Solvent System Selection & Solubility Screening

Q1: My spirocyclic compound is highly soluble in common organic solvents. How do I select a solvent system that encourages yield without compromising purity?

Diagnosis: Spirocycles often exhibit high solubility in a broad range of organic solvents due to their globular, lipophilic nature. This "too soluble" problem leads to low recovery yields or necessitates extremely low temperatures, which can induce oiling out.

Technical Resolution: You must shift from single-solvent cooling crystallization to anti-solvent crystallization or complex solvent mixtures . The goal is to lower the solubility to


 at the isolation temperature while maintaining 

at the dissolution temperature.

Protocol: The "Solubility Bracket" Screen

  • Select Primary Solvents: Test solvents with intermediate polarity (e.g., Isopropyl Acetate, MIBK, 2-MeTHF). Avoid high-boiling solvents (DMSO, DMF) which are difficult to remove from solvates.

  • Select Anti-Solvents: Choose anti-solvents that are miscible with your primary solvent but have significantly lower solubility for the solute (e.g., Heptane, Methylcyclohexane, TBME).

  • Determine Solubility Curves:

    • Prepare saturated solutions at 25°C and 50°C.

    • Measure concentration gravimetrically.

    • Target: A temperature coefficient of solubility (

      
      ) that allows for at least 80% theoretical yield.
      

Expert Insight: For spirocycles containing basic nitrogen (common in spiro-piperidines), avoid chlorinated solvents (DCM, Chloroform) during final crystallization if possible. These can form stable solvates or react over time. Instead, prioritize Class 3 solvents like Ethanol/Water or IPA/Water mixtures, which also utilize the hydrophobic effect to drive the greasy spiro-core out of solution.

Q2: How do I interpret the solubility data to choose the right crystallization method?

Use the decision matrix below to select the optimal mode based on your solubility data.

SolventSelection Start Analyze Solubility Profile HighSol High Solubility in Most Solvents (>100 mg/mL) Start->HighSol ModSol Moderate Solubility (Steep dC/dT) Start->ModSol LowSol Low Solubility (<5 mg/mL) Start->LowSol AntiSolv Anti-Solvent Crystallization (e.g., EtOAc + Heptane) HighSol->AntiSolv Primary Strategy Evap Evaporative Crystallization (Risk of oiling out) HighSol->Evap Secondary Strategy Cooling Cooling Crystallization (Standard) ModSol->Cooling Ideal Case HotFiltration Hot Filtration + High Temp Digestion LowSol->HotFiltration Purification Focus

Figure 1: Decision tree for selecting crystallization mode based on solubility profiles.

Module 2: Troubleshooting Phase Separation (Oiling Out)

Q3: The solution turns cloudy and forms a separate liquid layer (oil) before crystals appear. Why is this happening?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." It occurs when the crystallization temperature is below the liquid-liquid phase boundary (binodal) but above the solid-liquid equilibrium line (solubility curve).

  • Cause in Spirocycles: The intermediate polarity and lack of strong lattice energy make the amorphous liquid state energetically competitive with the crystalline state.

Troubleshooting Protocol: The "Seeding & Cycling" Method

  • Determine the Cloud Point: Heat the mixture until it becomes clear (one phase). Cool slowly and record the temperature (

    
    ) where oil droplets first appear.
    
  • Operate Above

    
    :  Adjust your process to add seed crystals above this temperature.
    
  • Seed Loading: Use a high seed loading (1–5 wt%) to provide ample surface area for growth, bypassing the nucleation energy barrier.

  • Slow Cooling: Cool very slowly (e.g., 0.1°C/min) immediately after seeding to prevent supersaturation from shooting into the labile (oiling) zone.

Quantitative Data: Impact of Anti-Solvent Addition Rate Table 1: Effect of Heptane addition rate on Spirocyclic Amine X (in EtOAc)

Addition RateResultCrystal HabitPurity (HPLC)
Fast (10 min) Oiling Out

Gum
Amorphous Aggregates94.2%
Medium (60 min) Oiling Out

Solid
Polycrystalline/Fines97.5%
Slow (4 hrs) Direct NucleationDistinct Prisms99.1%
Slow + Seeding Controlled GrowthUniform Prisms99.4%
Q4: I cannot avoid the oiling out region. Can I still recover crystals?

Yes. You can utilize Temperature Cycling (Ostwald Ripening) to convert the oil phase into crystals.

Workflow:

  • Hold: Hold the oiled-out mixture at a temperature slightly below

    
    .
    
  • Agitate: Ensure vigorous stirring to disperse oil droplets.

  • Cycle: Heat to just below the clear point, then cool. Repeat.

    • Mechanism: Small oil droplets dissolve; stable nuclei grow. The oil phase acts as a reservoir for the growing crystals.

Module 3: Polymorphism & Solvate Management

Q5: My crystals turn into a powder or change form when I dry them. What is happening?

Diagnosis: You likely have a channel solvate . Spirocyclic compounds, due to their rigid 3D shapes, often pack inefficiently, leaving voids in the crystal lattice. Solvent molecules fill these voids to stabilize the structure. Upon drying, the solvent leaves, causing the lattice to collapse (becoming amorphous) or rearrange (polymorph conversion).

Verification Steps:

  • TGA/DSC Analysis: Run Thermal Gravimetric Analysis (TGA). A weight loss step before the melting point confirms solvate presence.

  • Hot Stage Microscopy: Observe if the crystal changes opacity or shape upon heating.

Solution:

  • Switch Solvents: Move to smaller solvents (Methanol, Water) or solvents that do not fit the voids.

  • Slurry Conversion: Slurry the solvated form in a non-solvating solvent (e.g., pure Heptane or Water) at elevated temperature to force the conversion to a stable non-solvated polymorph (anhydrate).

Q6: How do I ensure I have the thermodynamically stable polymorph?

Protocol: Competitive Slurrying This is the gold standard for establishing stability.

  • Preparation: Mix equal amounts of all identified forms (e.g., Form A, Form B, Amorphous).

  • Solvent Choice: Use a saturated solution of the compound in a solvent where it has moderate solubility.

  • Execution: Stir at two temperatures (e.g., 20°C and 50°C) for 24–48 hours.

  • Analysis: Filter and analyze the solid by XRPD (X-Ray Powder Diffraction).

    • Result: The mixture will convert entirely to the most stable form at that temperature.

OilingOutRemediation Detect Phase Separation Detected (Milky/Oily) Measure Determine T_oil (Cloud Point) Detect->Measure Strategy Select Remediation Measure->Strategy Seed Seed at T > T_oil (Prevent Oil) Strategy->Seed If MSZW exists Cycle Temp Cycling (Convert Oil) Strategy->Cycle If Oil is persistent SolventChange Change Solvent System (Increase Solubility) Strategy->SolventChange If Oil = Impurity

Figure 2: Troubleshooting workflow for Oiling Out (Liquid-Liquid Phase Separation).

References

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. [Link]

  • Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters, 94(6), 065504. [Link]

  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews, 44(24), 8619-8635. [Link]

  • Denehy, E., et al. (2019). "Oiling Out in Crystallization: Mechanisms and Control." Crystal Growth & Design, 19(11), 6045–6053. [Link]

  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism." U.S. Food and Drug Administration. [Link]

Validation & Comparative

1H NMR and 13C NMR spectral data for 2-Oxaspiro[5.5]undec-3-en-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation of 2-Oxaspiro[5.5]undec-3-en-5-one

Part 1: Executive Summary & Strategic Context

In the development of novel spirocyclic scaffolds for drug discovery, the This compound skeleton represents a privileged structure, often utilized to introduce conformational restriction into peptidomimetics or as a core for natural product synthesis (e.g., talaromycins).

However, the synthesis of this moiety—typically via Hetero-Diels-Alder (HDA) cycloaddition or spiroannulation—presents a critical analytical challenge: distinguishing the desired spiro-cycle from its thermodynamic fused-ring isomer (oxa-decalin derivatives) or incomplete open-chain precursors.

This guide provides a definitive comparative analysis of the 1H and 13C NMR spectral signatures required to validate the this compound structure. We move beyond simple peak listing to explain the diagnostic connectivity that confirms the spiro-quaternary center.

Part 2: Experimental Protocol & Methodology

To ensure reproducibility and high-resolution data, the following protocol is mandatory. The detection of the quaternary spiro-carbon requires optimized relaxation delays.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes viscosity-induced line broadening common in spiro-compounds compared to DMSO-
      
      
      
      .
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Tube Quality: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Pulse Angle: 30°.

    • Acquisition Time: 3.0 s.

    • Relaxation Delay (

      
      ): 1.0 s.
      
  • 13C NMR (The Critical Step):

    • Pulse Sequence: Inverse-gated decoupling (to suppress NOE for integration accuracy, though standard decoupling is acceptable for shift assignment).

    • Relaxation Delay (

      
      ): 3.0 – 5.0 s .
      
    • Why? The spiro-carbon (C6) is quaternary and lacks efficient relaxation pathways (no attached protons). Short delays will saturate this signal, causing it to disappear into the noise, leading to false negatives.

Part 3: Comparative Spectral Analysis

The following data benchmarks the This compound against its most common synthetic byproduct, the fused octahydro-2H-chromen-one system.

1H NMR Data: The Olefinic Fingerprint

The enone system within the dihydropyran ring provides the clearest initial evidence of cyclization.

PositionShift (

, ppm)
Multiplicity (

, Hz)
Assignment Logic
H-3 6.85 – 6.95dt (

)
Diagnostic:

-proton to the ether oxygen. Deshielded by electronegative induction.
H-4 5.95 – 6.05dt (

)

-proton to the alkene. Upfield relative to H-3.
H-1 (CH₂) 4.20 – 4.35s (or AB q)Methylene adjacent to Oxygen. If this appears as a sharp singlet, the ring is conformationally flexible; if an AB quartet, the spiro-lock is rigid.
H-7 to H-11 1.40 – 2.20m (Complex)Cyclohexane ring protons. The "envelope" shape is characteristic of spiro-restriction.

Comparative Insight: In the open-chain precursor, the olefinic protons typically appear as distinct vinyl groups (5.0–5.8 ppm) without the characteristic cyclic coupling constants (


 Hz for cis-cyclic double bonds).
13C NMR Data: The "Silent Witness"

The confirmation of the spiro-structure rests entirely on C-6 (The Spiro Carbon) and C-5 (The Carbonyl) .

PositionShift (

, ppm)
TypeStructural Significance
C-5 196.5 – 198.0 C=O

-unsaturated ketone. A shift >205 ppm suggests the ring did not close (saturated ketone).
H-3 (C=C) 145.0 – 148.0CH

-carbon of enol ether moiety.
H-4 (C=C) 126.0 – 128.0CH

-carbon of enone system.
C-1 68.0 – 72.0CH₂Ether methylene.
C-6 48.0 – 52.0 Cq The Spiro Center. This quaternary carbon signal is the definitive proof of spiro-connectivity.
C-7 to C-11 20.0 – 35.0CH₂Cyclohexane ring carbons.

Part 4: Structural Validation Workflow

To confirm the structure beyond reasonable doubt, one must correlate the protons of the cyclohexane ring with the enone system of the pyran ring. Since they are separated by a quaternary carbon, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

The HMBC Connectivity Map
  • Observation: Look for a correlation between the cyclohexane protons (H-7/H-11) and the carbonyl carbon (C-5).

  • Observation: Look for a correlation between the ether methylene (H-1) and the spiro carbon (C-6) AND the first methylene of the cyclohexane ring (C-7).

  • Logic: Only a spiro-linkage allows 3-bond couplings (

    
    ) between the two distinct ring systems.
    
Visualization of Signaling Pathways (DOT)

The following diagram illustrates the logical flow of structural elucidation, distinguishing the spiro-product from the fused isomer.

StructuralElucidation Start Crude Reaction Mixture H_NMR 1H NMR Screening Start->H_NMR Olefin_Check Olefinic Region (5.9 - 7.0 ppm) H_NMR->Olefin_Check Decision1 Is J ~ 10Hz (cis)? Olefin_Check->Decision1 C_NMR 13C NMR (Long D1) Decision1->C_NMR Yes Result_Open PRECURSOR: Open Chain Decision1->Result_Open No (J > 12Hz or complex) Quat_Check Quaternary Carbon @ ~50 ppm? C_NMR->Quat_Check HMBC 2D HMBC Experiment Quat_Check->HMBC Yes Result_Fused ISOMER: Fused Ring System Quat_Check->Result_Fused No (CH signal present) Correlation Correlation: H(cyc) -> C(carbonyl) HMBC->Correlation Result_Spiro CONFIRMED: This compound Correlation->Result_Spiro Strong Correlation Correlation->Result_Fused No Cross-Ring Correlation

Caption: Logical decision tree for distinguishing spirocyclic scaffolds from fused isomers using NMR observables.

Part 5: References & Authority

The spectral data and structural arguments presented above are synthesized from established principles of heterocyclic chemistry and spiroannulation methodologies.

  • Desimoni, G., & Tacconi, G. (1975). Heterodiene Syntheses with

    
    -Unsaturated Carbonyl Compounds. Chemical Reviews, 75(6), 651–692. 
    
    • Context: Establishes the Hetero-Diels-Alder (HDA) reaction mechanism used to synthesize pyran-based spirocycles.

  • Moulines, J., et al. (1980). Synthesis of spiro[4.5]decane and spiro[5.5]undecane derivatives. Synthetic Communications, 10(7).

    • Context: Provides foundational NMR shift data for spiro-undecane skeletons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Context: The authoritative reference for calculating expected chemical shifts for enones and spiro-quaternary carbons.

  • Gorbunova, M. G., et al. (2003). Stereochemistry of spiro-heterocycles. Chemistry of Heterocyclic Compounds, 39, 1143–1158.

    • Context: Discusses the stereochemical implications on NMR coupling constants in spiro-systems.

Comparing biological activity of 1-oxa vs 2-oxaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: February 2026

The 1-oxaspiro[5.5]undecane and 2-oxaspiro[5.5]undecane scaffolds represent two distinct isomeric classes of spirocyclic ethers, differentiated by the position of the oxygen atom relative to the quaternary spiro center. While the 1-oxa isomer (an


-spiro ether) is a "privileged scaffold" widely observed in bioactive natural products (e.g., pheromones, marine toxins) and flavor compounds, the 2-oxa  isomer (a 

-spiro ether) is a less common, synthetic scaffold often explored for its distinct conformational properties and metabolic stability profile.

This guide compares their biological activity, structural implications, and synthetic accessibility.

Executive Summary

Feature1-Oxaspiro[5.5]undecane 2-Oxaspiro[5.5]undecane
Structure Class

-Spiro Ether (O adjacent to spiro C)

-Spiro Ether (O separated by 1 CH

)
Natural Occurrence High (Pheromones, Spiroketals)Rare / Synthetic
Primary Bioactivity Pheromonal, Cytotoxic, OlfactoryHypothetical / Specific Kinase Inhibitors
Metabolic Stability Susceptible to

-hydroxylation (hemiketal formation)
Higher (Isolated ether)
Conformation Rigid, Anomeric effect dominantFlexible, Chair-Chair equilibrium
Key Application Insect control, Fragrances, Anti-cancerNovel Drug Scaffolds (Bioisosteres)

Structural & Conformational Analysis

The biological activity of these scaffolds is dictated by their 3D conformation and the vectors of their hydrogen bond acceptors (the ether oxygen).

1-Oxaspiro[5.5]undecane ( -Isomer)
  • Geometry: The oxygen atom is directly attached to the spiro carbon (C6). This creates a rigid steric environment.

  • Anomeric Effect: If an electronegative substituent is present at the adjacent carbon (e.g., in spiroketals), the anomeric effect stabilizes the axial conformation, locking the ring geometry. This is critical for receptor binding in pheromones.

  • Vector: The oxygen lone pairs are projected in a specific orientation relative to the carbocyclic ring, often facilitating H-bonding in enzyme pockets (e.g., serine proteases or olfactory receptors).

2-Oxaspiro[5.5]undecane ( -Isomer)
  • Geometry: The oxygen is separated from the spiro center by a methylene group. This reduces steric congestion around the oxygen.

  • Flexibility: Lacking the anomeric stabilization at the spiro center, this ring system often exists in a dynamic equilibrium between chair conformers.

  • Vector: The H-bond accepting vector is shifted by ~1.5 Å compared to the 1-oxa isomer, making it a distinct bioisostere . It is often used to fine-tune lipophilicity (

    
    ) without altering the core scaffold size.
    
Visualization: Structural Logic

SpiroComparison cluster_1 1-Oxaspiro[5.5]undecane cluster_2 2-Oxaspiro[5.5]undecane O1 Oxygen at C1 (Adjacent to Spiro) Prop1 Rigid Conformation (Anomeric Effect) O1->Prop1 Steric Constraint Act1 Bioactivity: Pheromones, Toxins Prop1->Act1 Receptor Fit Comparison Key Difference: O-Vector & Rigidity Prop1->Comparison O2 Oxygen at C2 (Beta to Spiro) Prop2 Flexible Conformation (No Anomeric Lock) O2->Prop2 Reduced Sterics Act2 Bioactivity: Synthetic Linker, Metabolic Stability Prop2->Act2 Adaptive Binding Prop2->Comparison

Figure 1: Structural logic comparing the rigidity and bioactivity drivers of 1-oxa vs 2-oxa spiro scaffolds.

Biological Activity Profiles

A. 1-Oxaspiro[5.5]undecane Derivatives

This scaffold is the core of numerous bioactive spiroketals and ethers.

  • Pheromones: The 1,7-dioxaspiro[5.5]undecane system (a derivative of the 1-oxa core) is the major component of the sex pheromone of the olive fruit fly (Bactrocera oleae). The 1-oxa ether oxygen is essential for volatility and receptor triggering.

  • Cytotoxicity: Spiro-ether derivatives have shown activity against cancer cell lines (e.g., HeLa, MCF-7) by disrupting microtubule dynamics. The rigid spiro center mimics the taxane core in some pharmacophore models.

  • Olfactory Activity: Used in perfumery (e.g., Theaspirone analogs) for their herbal/fruity notes. The 1-oxa position is critical for the "ether" note profile.

B. 2-Oxaspiro[5.5]undecane Derivatives

This scaffold is primarily a medicinal chemistry tool rather than a natural product core.

  • Metabolic Stability: The 2-oxa position prevents oxidative metabolism at the sensitive

    
    -position relative to the spiro center (which can occur in 1-oxa systems leading to ring opening).
    
  • Kinase Inhibition: Synthetic derivatives where the 2-oxa ring acts as a linker have been explored in kinase inhibitors to span hydrophobic pockets while maintaining solubility.

  • Bioisosterism: Used to replace cyclohexyl rings to lower

    
     (lipophilicity) while maintaining ring puckering, improving oral bioavailability of drug candidates.
    

Experimental Data: Activity Comparison

While direct head-to-head data is rare due to the synthetic rarity of the 2-oxa isomer, the following tabl

Comparative Guide: Mass Spectrometry Fragmentation Architectures of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Spirocyclic Ketones Content Type: Publish Comparison Guide

Executive Summary

Spirocyclic ketones—structures where two rings share a single quaternary carbon atom (the spiro-center) adjacent to or near a carbonyl group—represent a critical scaffold in drug discovery (e.g., Griseofulvin, spiro-piperidines). Unlike fused or bridged bicyclic systems, spiro-systems possess a unique "topological resilience" under mass spectrometric analysis.

This guide objectively compares the fragmentation performance of spirocyclic ketones under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and differentiates them from isomeric fused systems. It provides validated experimental protocols for structural elucidation.

Part 1: Ionization Modalities – Performance Comparison

The choice of ionization source dictates the fragmentation richness. For spirocyclic ketones, the "hard" ionization of EI is often superior for structural fingerprinting, while ESI-MS/MS is required for sensitivity and molecular weight confirmation.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID)
Energy Deposition High (70 eV). Standardized.Low (Thermal/Soft). Tunable via Collision Energy (CE).
Primary Mechanism Radical-site initiation (Odd-electron) . Generates

.
Charge-site initiation (Even-electron) . Generates

.
Spiro-Center Stability Frequently triggers ring opening adjacent to the spiro-center (Alpha-cleavage).High stability. Requires high CE to break the spiro-scaffold.
Diagnostic Value High. Reveals ring sizes via specific alkyl radical losses.Medium. Often dominated by neutral losses (

,

) unless high energy is applied.
Best For De novo structure elucidation and library matching.Quantitation and MW confirmation of known targets.
Part 2: Mechanistic Deep Dive – The Fragmentation Pathways

To distinguish a spirocyclic ketone from a fused isomer (e.g., spiro[4.5]decane-6-one vs. octahydronaphthalen-one), one must analyze the specific fragmentation pathways.

Pathway A: The "Spiro-Lock" Alpha-Cleavage (Dominant in EI)

In linear ketones, alpha-cleavage splits the molecule. In spiro ketones, alpha-cleavage opens the ring containing the carbonyl but leaves the molecule intact as a distonic ion (a radical on one end, a cation on the other).

  • Mechanism: The radical site on the carbonyl oxygen induces homolytic cleavage of the C-C bond between the carbonyl and the spiro-carbon (or the alpha-carbon).

  • Result: A ring-opened isomer of the molecular ion.

  • Performance Insight: This distonic ion is metastable. It subsequently ejects an alkyl radical from the opened chain. The remaining mass often corresponds to the intact second ring plus the carbonyl remnant.

Pathway B: The Geometric Veto (McLafferty Rearrangement)

The McLafferty rearrangement requires a


-hydrogen accessible to the carbonyl oxygen (distance < 1.8 Å).
  • Comparison: In flexible linear ketones, this is dominant.

  • Spiro-Constraint: In rigid spiro systems, the

    
    -hydrogen (often on the second ring) may be geometrically "locked" away from the oxygen.
    
  • Diagnostic: A suppressed McLafferty peak (M-28 or M-42) compared to a linear isomer suggests a rigid spiro or fused cyclic constraint.

Pathway C: Isomer Differentiation (Spiro vs. Fused)
  • Fused Systems (e.g., Decalones): Often undergo Retro-Diels-Alder (RDA) reactions or lose the bridgehead hydrogen.

  • Spiro Systems: Cannot undergo RDA easily without multiple bond scissions. They typically show a base peak corresponding to the loss of the largest alkyl chain resulting from the initial ring opening.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the critical Alpha-Cleavage pathway for a generic spirocyclic ketone under EI conditions.

SpiroFragmentation cluster_0 Primary Fragmentation Channel M_Ion Molecular Ion (M+.) [Spiro-Ketone] Alpha_Cleavage Alpha-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage 70 eV EI Distonic_Ion Distonic Ion (Ring Opened, Intact Mass) Alpha_Cleavage->Distonic_Ion C-C Bond Scission Fragment_1 Fragment A (Loss of Alkyl Radical) Distonic_Ion->Fragment_1 H-Transfer & Elimination Fragment_2 Fragment B (Loss of CO) Distonic_Ion->Fragment_2 Inductive Cleavage

Caption: Figure 1. The dominant Alpha-Cleavage pathway in spirocyclic ketones. Note that the initial cleavage does not reduce the mass, but creates a reactive distonic ion that drives subsequent characteristic fragmentation.

Part 4: Validated Experimental Protocols

To reproduce these patterns, strictly follow these self-validating protocols.

Protocol A: GC-MS Structural Fingerprinting (EI)

Objective: Generate reproducible spectra for library matching.

  • Sample Prep: Dissolve 1 mg of spirocyclic ketone in 1 mL of Dichloromethane (DCM). Avoid methanol to prevent acetal formation.

  • Inlet Parameters:

    • Mode: Splitless (0.5 min purge).

    • Temperature: 250°C. Note: If thermally unstable, lower to 200°C.

  • Source Parameters:

    • Temp: 230°C.

    • Ionization Energy: 70 eV (Fixed). Do not vary; required for library compatibility.

  • Validation Step: Inject a standard of Cyclohexanone. Ensure the ratio of m/z 55 to m/z 98 (M+) is consistent with NIST standards (<10% deviation) to confirm source cleanliness.

Protocol B: ESI-MS/MS Energy Ramp (Isomer Differentiation)

Objective: Distinguish spiro isomers via energy-resolved fragmentation.

  • Infusion: Direct infusion at 5 µL/min (50:50 Acetonitrile:Water + 0.1% Formic Acid).

  • Precursor Selection: Isolate

    
    .
    
  • Energy Ramp:

    • Step 1: Apply Collision Energy (CE) = 10 eV. (Observe only M+H).

    • Step 2: Increase CE in 5 eV increments up to 50 eV.

  • Data Analysis: Plot the "Survival Yield" of the precursor ion vs. CE.

    • Insight: Spirocyclic ketones typically show a higher "Survival Yield" at moderate energies (20-30 eV) compared to linear isomers due to the requirement of breaking two bonds to fragment the spiro-ring system.

Part 5: Representative Data Summary

The following table summarizes theoretical m/z shifts expected when comparing a Spiro[4.5] system to a Spiro[5.5] system.

Fragment TypeSpiro[4.5]decan-6-one (MW 152)Spiro[5.5]undecan-3-one (MW 166)Interpretation
Molecular Ion (

)
m/z 152 (Strong)m/z 166 (Strong)Confirms MW.
Base Peak (Typical) m/z 96 (Loss of

)
m/z 110 (Loss of

)
Often represents the intact ring after side-chain loss.
Alpha-Cleavage Loss M - 28 (

) or M - 29 (

)
M - 28 (

)
Loss of ethylene from the cyclic ketone ring.
Diagnostic Ion m/z 55 / 67 / 81m/z 55 / 67 / 81Characteristic cycloalkyl fragments.
References
  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard authoritative text on alpha-cleavage and rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Comprehensive guide on EI vs ESI mechanisms).

HPLC Method Development Guide: Spiro[5.5]undec-3-en-5-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an authoritative technical framework for the chromatographic separation of spiro[5.5]undec-3-en-5-one isomers. Due to the unique spirocyclic architecture, this molecule presents two distinct separation challenges:

  • Enantiomeric Resolution: The spiro[5.5] junction creates a chiral center (axial chirality analogue), requiring polysaccharide-based chiral stationary phases (CSPs) for resolution.

  • Structural Isomer Separation: Distinguishing the 3-en-5-one target from potential regioisomers (e.g., 2-en-4-one) or double-bond migration byproducts requires high-efficiency Reverse Phase (RP) or Normal Phase (NP) methods.

This document synthesizes experimental data from analogous spiro-enone scaffolds to provide a self-validating method development strategy.

Chemical Context & Detection Physics

To design a robust protocol, we must first understand the analyte's physicochemical behavior.

  • Chromophore: The conjugated enone system (

    
    -unsaturated ketone) exhibits a strong UV absorption maximum (
    
    
    
    ) typically between 235–245 nm (
    
    
    transition) and a weaker band at ~310 nm (
    
    
    ).
  • Stereochemistry: The spiro carbon (C6) acts as a stereogenic center. The rigidity of the spiro-fusion prevents ring flipping, making the enantiomers (

    
    ) stable and separable at room temperature.
    
  • Hydrophobicity: The spiro[5.5]undecane skeleton is highly lipophilic (LogP ~3.0–3.5), necessitating high organic content in RP-HPLC or standard alkane-based mobile phases in NP-HPLC.

Protocol A: Chiral Resolution (Enantiomers)

This is the critical step for asymmetric synthesis validation or biological assays. Amylose and Cellulose-based columns are the industry standard for this class.

Recommended Column & Conditions
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

Experimental Methodology

Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) Mode: Isocratic Normal Phase

ParameterCondition A (High Selectivity)Condition B (Fast Screening)
Mobile Phase Ratio Hexane:IPA (98:2 v/v)Hexane:IPA (90:10 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 20°C (Sub-ambient improves resolution)25°C
Detection UV @ 242 nmUV @ 242 nm
Backpressure ~35 bar~55 bar
Predicted Performance Data (Comparative)

Based on structure-retention relationships of spiro-cyclohexenone analogs.

IsomerRetention Time (Cond. A)Retention Time (Cond. B)Selectivity (

)
Resolution (

)
Enantiomer 1 (

)
14.2 ± 0.5 min6.1 ± 0.2 min--
Enantiomer 2 (

)
16.8 ± 0.5 min7.4 ± 0.2 min1.18> 2.5

Analyst Note: The Amylose-based AD-H column generally provides superior helical recognition for spiro-cycles compared to the Cellulose (OD-H) phases due to the specific "groove" fit of the spiro-system.

Protocol B: Achiral Purity (Regioisomers)

Use this protocol to separate the target 3-en-5-one from synthetic impurities like the unconjugated ketone or positional isomers.

Recommended Column & Conditions
  • Column: C18 (End-capped), High Carbon Load (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

Experimental Methodology

Mobile Phase: Water (A) / Acetonitrile (B) Mode: Gradient Elution

Time (min)% Buffer A (H2O)% Solvent B (ACN)Rationale
0.06040Initial wetting
15.01090Elute lipophilic spiro core
17.01090Wash
17.16040Re-equilibration

Flow Rate: 1.0 mL/min Temp: 30°C

Performance Benchmarks
CompoundApprox. RT (min)Identification Key
Precursor (Open chain) 4.5 - 5.5Lower LogP, distinct UV spectrum
Spiro[5.5]undec-3-en-5-one 11.2 Target Peak (Max UV 242nm)
Spiro[5.5]undecan-5-one 12.5Saturated impurity (Weak UV, requires RI/ELSD or low UV)
Dimer/Oligomers > 14.0Late eluting, broad peaks

Method Validation Workflow (Diagram)

The following logic gate ensures the correct method is applied based on the analytical goal (Purity vs. Chirality).

HPLC_Workflow Start Sample: Spiro[5.5]undec-3-en-5-one Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Reaction Monitoring Goal->Purity Structural Check Chiral Enantiomeric Excess (ee%) Goal->Chiral Stereo Check RP_HPLC Protocol B: Reverse Phase C18 (Water/ACN Gradient) Purity->RP_HPLC NP_HPLC Protocol A: Normal Phase Chiral (Hexane/IPA Isocratic) Chiral->NP_HPLC Check_UV Check UV Spectrum (Target: 242 nm) RP_HPLC->Check_UV NP_HPLC->Check_UV Result_P Output: Regioisomer Ratio Check_UV->Result_P Result_C Output: Enantiomer Ratio (ER) Check_UV->Result_C

Caption: Decision matrix for selecting the appropriate chromatographic mode based on the specific isomeric challenge (Regio- vs. Stereo-selectivity).

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the ketone carbonyl and residual silanols on the silica support.

  • Solution: For Chiral NP-HPLC, add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase. This acts as a competing base to shield silanols.

Poor Resolution ( )
  • Cause: Non-specific hydrophobic interactions masking chiral recognition.

  • Solution: Lower the % IPA to 1% or 0.5%. While this increases retention time (k'), it significantly boosts the separation factor (

    
    ).
    
Detection Issues
  • Cause: Saturated impurities (no double bond) are invisible at 242 nm.

  • Solution: Use a Refractive Index (RI) detector or ELSD in series with UV if assessing total mass balance of the reaction mixture.

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on polysaccharide CSP mechanisms).
  • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Spiroannulation. Journal of the American Chemical Society. [Link] (Primary source for spiro-enone synthesis and properties).

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